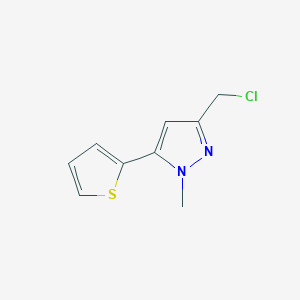

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

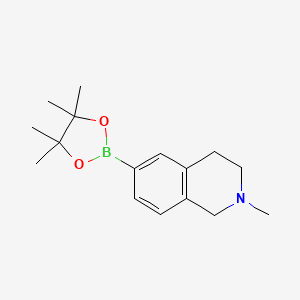

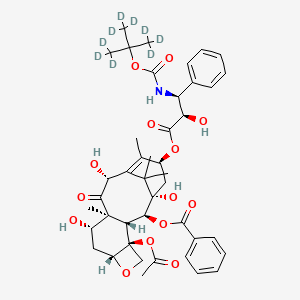

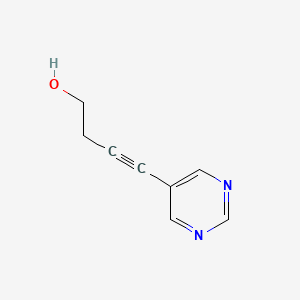

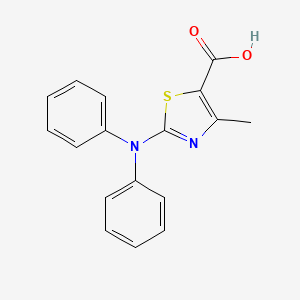

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is an organic compound with the following structural formula:

This compound combines a pyrazole ring with a thienyl group and a chloromethyl substituent. Let’s explore its properties and applications further.

Synthesis Analysis

The synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole involves several steps:

Oxidation of 3-Methylpyridine : Starting with 3-methylpyridine, it is oxidized into 3-picolinic acid using potassium permanganate. The reaction occurs in water as a solvent at 85-90°C. After cooling and filtration, 3-picolinic acid is obtained.

Methylation and Reduction : 3-Picolinic acid reacts with methanol under acidic conditions to produce methyl pyridine-3-carboxylate. This intermediate is then reduced to 3-pyridinemethanol.

Chloromethylation : Finally, 3-pyridinemethanol reacts with thionyl chloride to yield the target product, 3-(chloromethyl)pyridine hydrochloride.

Molecular Structure Analysis

The molecular formula of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is C<sub>7</sub>H<sub>9</sub>Cl<sub>2</sub>N, with an average mass of 178.059 Da. It exists as a colorless gas with a faint, sweet odor. The tetrahedral geometry of the chloromethyl group is essential for its reactivity.

Chemical Reactions Analysis

The chloromethyl group in this compound can participate in various reactions, including nucleophilic substitutions, condensations, and Friedel-Crafts reactions. It can serve as a versatile electrophile for further functionalization.

Physical And Chemical Properties Analysis

- Melting Point : Approximately -97.4°C

- Boiling Point : Approximately -23.8°C

- Density : 1.003 g/mL (liquid), 2.3065 g/L (gas)

- Flash Point : -20°C

- Solubility in Water : 5.325 g/L

Aplicaciones Científicas De Investigación

Synthesis of Pyrazoles with Functionalized Side Chains

Grotjahn et al. (2002) discussed the synthesis of pyrazoles featuring functionalized side chains attached to carbon 3. They reported on installing various groups at C5 and converting alcohol to a chloride to yield 5-substituted 3-(chloromethyl)-pyrazoles. These chlorides are precursors for polyfunctional pyrazoles, useful in creating ligands with potential hydrogen bonding due to a ligating side chain on a ring carbon (Grotjahn et al., 2002).

Regioselective Synthesis and Bromination

Martins et al. (2009) achieved the regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines using a reaction involving 3-amino-5-methyl-1H-pyrazole. This process, which included bromination, resulted in the creation of a variety of pyrazolyl pyrimidines with potential for varied scientific applications (Martins et al., 2009).

Molecular Structure Analysis

The study by Frizzo et al. (2009) investigated the molecular structure of pyrazolo[1,5-a]pyrimidines, including derivatives with thienyl groups, using X-ray diffractometry and theoretical analysis. This research contributes to understanding the inter- and intramolecular interactions of such compounds, vital for applications in material science and drug development (Frizzo et al., 2009).

Catalytic Applications

Nyamato et al. (2014) explored the use of pyrazolylmethylpyridine metal complexes, including those derived from 2-(chloromethyl) pyrazoles, as catalysts for ethylene oligomerization reactions. The study underscores the role of solvent and co-catalyst in product distribution, highlighting the potential of these compounds in catalysis (Nyamato et al., 2014).

Corrosion Inhibition

Ouali et al. (2013) investigated the effectiveness of pyrazole derivatives, such as 1,1'-propane-1,3-diylbis[3-(chloromethyl)-5-methyl-1Hpyrazole], as corrosion inhibitors for steel in hydrochloric acid. Their research provides insights into the practical applications of these compounds in industrial corrosion protection (Ouali et al., 2013).

Safety And Hazards

- Toxicity : Methyl chloride is toxic and poses health risks. It is harmful if inhaled, ingested, or absorbed through the skin.

- Carcinogenicity : The production of small amounts of bis(chloromethyl) ether during chloromethylation is a concern due to its carcinogenic properties.

Direcciones Futuras

Research on 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole should focus on:

- Developing safer synthetic routes.

- Exploring its applications in drug discovery and materials science.

Propiedades

IUPAC Name |

3-(chloromethyl)-1-methyl-5-thiophen-2-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLZAEGCJDMPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CCl)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594562 |

Source

|

| Record name | 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole | |

CAS RN |

876316-61-9 |

Source

|

| Record name | 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.